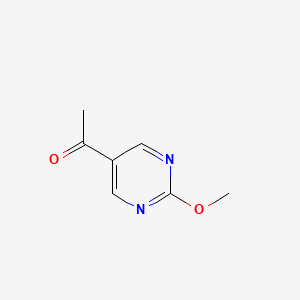
1-(2-Methoxypyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is used in scientific research and has various applications in different fields.
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxypyrimidin-5-yl)ethanone consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a methoxy group (OCH3) and an ethanone group (C2H5O) .Physical And Chemical Properties Analysis
1-(2-Methoxypyrimidin-5-yl)ethanone is a solid substance . It has a molecular weight of 152.15 and a density of 1.2±0.1 g/cm3 . The boiling point is 280.0±32.0 °C at 760 mmHg .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Methoxypyrimidin-5-yl)ethanone, focusing on six unique applications:
Pharmaceutical Development
1-(2-Methoxypyrimidin-5-yl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine structure is crucial for developing drugs targeting specific enzymes and receptors. This compound can be used to create antiviral, antibacterial, and anticancer agents, leveraging its ability to interact with biological macromolecules .
Agricultural Chemistry
In agricultural chemistry, 1-(2-Methoxypyrimidin-5-yl)ethanone is utilized in the synthesis of herbicides and pesticides. Its chemical properties allow it to act as a precursor for compounds that can inhibit the growth of unwanted plants and pests, thereby enhancing crop yield and protection .
Material Science
This compound is also significant in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronics .
Biochemical Research
In biochemical research, 1-(2-Methoxypyrimidin-5-yl)ethanone serves as a building block for studying enzyme mechanisms and protein-ligand interactions. Its structure allows researchers to design and synthesize analogs that can help elucidate the function of various biological systems .
Analytical Chemistry
Analytical chemists use 1-(2-Methoxypyrimidin-5-yl)ethanone as a standard or reference material in various chromatographic and spectroscopic techniques. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods .
Environmental Science
In environmental science, this compound is employed in the development of sensors and detection systems for monitoring pollutants. Its sensitivity to specific environmental conditions allows for the creation of devices that can detect and quantify contaminants in air, water, and soil .
These applications highlight the versatility and importance of 1-(2-Methoxypyrimidin-5-yl)ethanone in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
MilliporeSigma ChemicalBook ChemScene BMC Chemistry Ambeed NIEHS
Safety and Hazards
The safety information available indicates that 1-(2-Methoxypyrimidin-5-yl)ethanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJXRXUTGETEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyrimidin-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
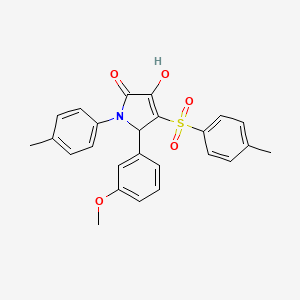
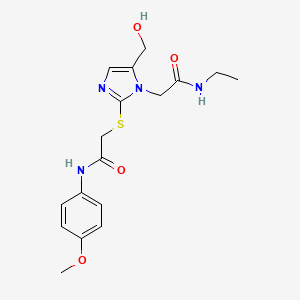
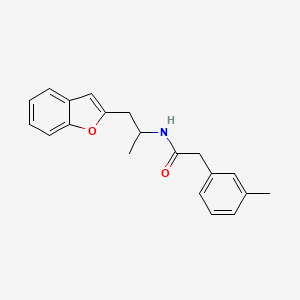
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

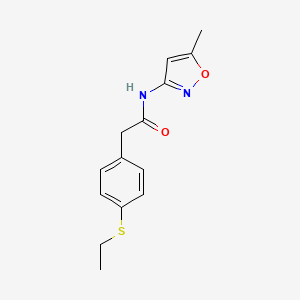
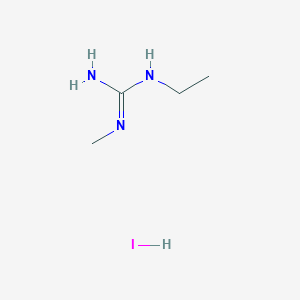

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)
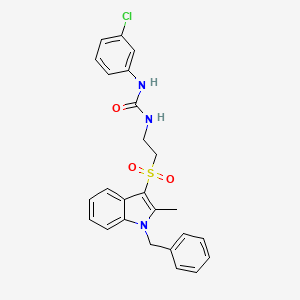

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)